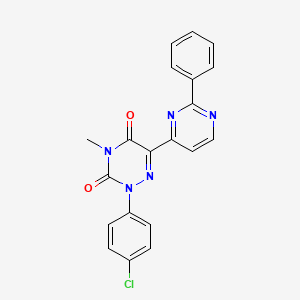![molecular formula C13H12N4O3S B2469420 N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine CAS No. 339021-37-3](/img/structure/B2469420.png)
N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine” is a compound that belongs to the group of azole heterocycles, specifically thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Furthermore, they have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (AR-A014418) was achieved in seven steps with a 21% overall yield starting from commercially available [2H4]methanol, p-hydroxybenzaldehyde, and 2-amino-5-nitrothiazole .Molecular Structure Analysis
The molecular structure of thiazoles, which “this compound” is a part of, is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles are known to undergo various chemical reactions. The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazoles, which “this compound” is a part of, include being slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .科学的研究の応用
Radiolabeling for PET Studies
N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a specific inhibitor of glycogen synthase kinase-3beta (GSK-3beta), was radiolabeled with carbon-11 for cerebral positron emission tomography (PET) studies. The synthesis method and ex vivo evaluation of its distribution in rat brain regions revealed low levels of radioactivity, suggesting poor brain penetration and inapplicability for cerebral PET studies of GSK-3beta (Vasdev et al., 2005).
Effect of Substituents on Thiazole Moiety
The impact of substituents on the thiazole ring in ring-opening/ring-closing reactions of nitrosoimidazo[2,1-b][1,3]thiazoles with hydrochloric acid was investigated. This study provided insights into the pharmacological potential of these compounds, particularly regarding the formation of new tricyclic systems with promising pharmacological properties (Billi et al., 2000).
Antifungal Activity
Research on 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-amine derivatives containing heterocyclic compounds indicated significant antifungal activity against Aspergillus terreus and Aspergillus niger. This study highlights the potential of these derivatives as effective antifungal agents (Jafar et al., 2017).
Antibacterial and Antifungal Properties
New imidazo[2,1-b]thiazoles exhibited antibacterial and antifungal activities against various bacterial strains and yeasts. Particularly, certain synthesized 5-nitroimidazo[2,1-b]thiazoles showed potent antimicrobial activities, underscoring their potential as anti-infectious agents (Juspin et al., 2010).
Cytotoxic Activity
A series of novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were synthesized and evaluated for cytotoxicity against human cancer cell lines. Certain compounds showed promising inhibition rates and selectivity, suggesting potential as inhibitors in cancer treatment (Ding et al., 2012).
Molecular Structure Analysis
Studies on the molecular and supramolecular structures of various compounds derived from N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine provided insights into their electronic polarization and potential pharmacological applications (Cobo et al., 2018).
作用機序
Target of Action
Compounds with similar thiazole scaffolds have been found to exhibit a broad spectrum of pharmacological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been shown to inhibit the growth of pancreatic cancer cells .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A deuterium-labeled version of a similar compound has been synthesized for use as an internal standard for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies .
Result of Action
It has been suggested that similar compounds may have antihyperalgesic effects and may modulate proinflammatory cytokines .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity and stability of many compounds .
将来の方向性
The future directions for “N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine” and similar compounds could involve further exploration of their biological activities and potential applications in various fields. This could include more in-depth studies on their antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
生化学分析
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the thiazole compound .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine at different dosages in animal models have not been reported. Thiazole derivatives have been studied in animal models, and their effects can vary with dosage .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well known. Thiazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-20-10-4-2-9(3-5-10)8-14-11-12(17(18)19)16-6-7-21-13(16)15-11/h2-7,14H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYAPPYUXJKGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2469339.png)

![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2469341.png)





![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate](/img/structure/B2469347.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2469355.png)

![{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE](/img/structure/B2469358.png)
![(2,4-dimethylphenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2469359.png)

